![molecular formula C23H25ClFN3O3S B2968328 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride CAS No. 1217041-91-2](/img/structure/B2968328.png)
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride
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Description
1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H25ClFN3O3S and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds related to 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride often focuses on their synthesis and structural characterization. For instance, studies have explored the synthesis of fluorine-containing compounds due to their pharmacophore properties, which can be utilized in creating new biologically active molecules. These compounds often undergo various synthetic steps to enhance their biological activity or solubility (Holla, Bhat, & Shetty, 2003).
Pharmacological Activities
Several derivatives and analogs of the compound have been evaluated for their pharmacological activities. For example, naphthylpiperazines and tetralylpiperazines, with structural similarities, have been synthesized and investigated for neurotropic and cardiovascular properties. These compounds display a range of activities, including antireserpine effects and neuroleptic activities, indicating potential uses in neurological disorders and pain management (Červená, Dlabač, Němec, & Protiva, 1975).
Antimicrobial and Antifungal Activities
Azole-containing piperazine derivatives, closely related to the chemical structure of interest, have been synthesized and assessed for their antimicrobial and antifungal activities. These compounds have shown effectiveness against a variety of microbial and fungal strains, suggesting their potential in developing new antimicrobial agents. The synthesis of such derivatives often incorporates azole moieties to target specific microbial pathways, demonstrating a methodological approach to enhancing antimicrobial efficacy (Gan, Fang, & Zhou, 2010).
Neuroprotective Activities
The design and synthesis of benzylpiperazine-based derivatives have also been explored for their neuroprotective activities. These studies aim to develop compounds that can protect neuronal cells from damage or death, which is crucial in treating neurological diseases such as stroke and Parkinson's disease. Compounds with significant protective effects on cell viability and the ability to prolong the survival time of animal models subjected to cerebral ischemia have been identified, showcasing the therapeutic potential of these chemical structures (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).
properties
IUPAC Name |
1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S.ClH/c1-29-19-3-2-4-20(13-19)30-15-23(28)27-11-9-26(10-12-27)14-22-25-21(16-31-22)17-5-7-18(24)8-6-17;/h2-8,13,16H,9-12,14-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCQLJHAULZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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